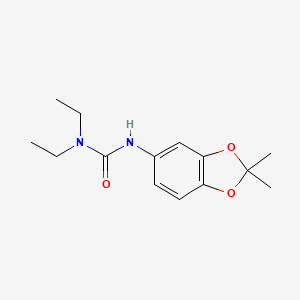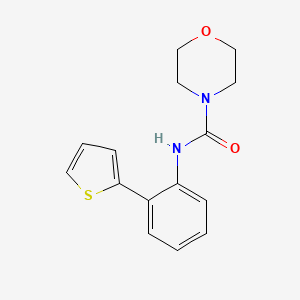
N-(1-cyclopropylethyl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyclopropylethyl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been shown to have potential in the treatment of various cancers, including breast, ovarian, and pancreatic cancer.
Mecanismo De Acción
N-(1-cyclopropylethyl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxamide works by binding to the DNA transcription initiation complex and preventing the recruitment of RNA polymerase I, thereby inhibiting ribosomal RNA synthesis and inducing DNA damage. This leads to the activation of the p53 pathway and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(1-cyclopropylethyl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of ribosomal RNA synthesis, the induction of DNA damage and the activation of the p53 pathway. It has also been shown to have anti-tumor effects in preclinical models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-cyclopropylethyl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxamide is its specificity for RNA polymerase I transcription, which makes it a potentially effective treatment for cancers that are dependent on ribosomal RNA synthesis. However, one limitation of N-(1-cyclopropylethyl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxamide is its potential toxicity, which may limit its use in clinical settings.
Direcciones Futuras
There are several potential future directions for research on N-(1-cyclopropylethyl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxamide, including:
1. Further preclinical studies to evaluate the efficacy of N-(1-cyclopropylethyl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxamide in different types of cancer.
2. Clinical trials to evaluate the safety and efficacy of N-(1-cyclopropylethyl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxamide in humans.
3. Development of combination therapies that include N-(1-cyclopropylethyl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxamide and other anti-cancer agents.
4. Studies to identify biomarkers that can predict response to N-(1-cyclopropylethyl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxamide.
5. Development of more potent and selective inhibitors of RNA polymerase I transcription.
Conclusion:
N-(1-cyclopropylethyl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxamide is a promising small molecule inhibitor of RNA polymerase I transcription that has shown potential in the treatment of various cancers. While further research is needed to fully evaluate its safety and efficacy, N-(1-cyclopropylethyl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxamide represents a promising new approach to cancer treatment.
Métodos De Síntesis
The synthesis of N-(1-cyclopropylethyl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxamide involves several steps, including the reaction of 2-(2-cyclopropylethyl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxylic acid with thionyl chloride, followed by reaction with N,N-dimethylformamide dimethyl acetal. The resulting product is then treated with ammonia to yield N-(1-cyclopropylethyl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxamide.
Aplicaciones Científicas De Investigación
N-(1-cyclopropylethyl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxamide has been extensively studied in preclinical models and has shown promising results in the treatment of various cancers. It has been shown to inhibit the growth of cancer cells by targeting RNA polymerase I transcription, which is essential for the production of ribosomal RNA and the growth and proliferation of cancer cells.
Propiedades
IUPAC Name |
N-(1-cyclopropylethyl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-8-13-11(17)4-3-5-12(13)19-14(8)15(18)16-9(2)10-6-7-10/h9-10H,3-7H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTCWVAAWJHWKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C(=O)CCC2)C(=O)NC(C)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea](/img/structure/B7529606.png)
![5-methyl-N-[(2,4,6-trimethylphenyl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B7529612.png)

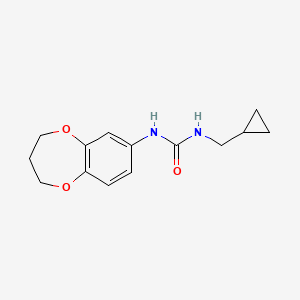

![N-[(4-cyanophenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B7529631.png)
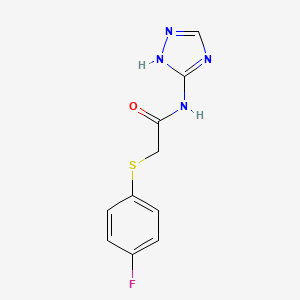

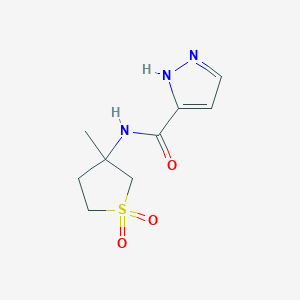
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7529667.png)
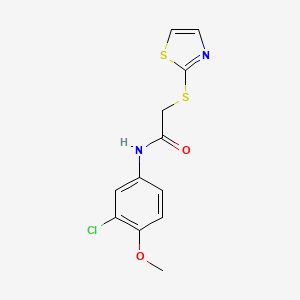
![N-(2-amino-2-oxoethyl)-N-cyclopentylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7529703.png)
